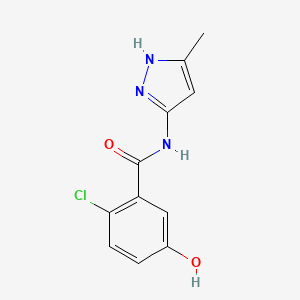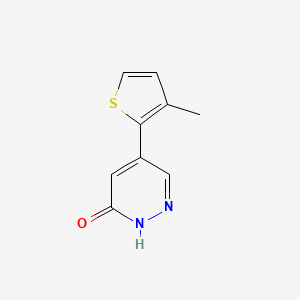
2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide, also known as CHMFL-ABL-053, is a synthetic compound that has shown potential as a therapeutic agent in the treatment of cancer. It belongs to the class of benzamides and has been the subject of scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide involves the inhibition of the ABL kinase, which is a key regulator of cell growth and division. Inhibition of this kinase leads to the suppression of cancer cell growth and proliferation, making it a potential therapeutic agent in the treatment of cancer.
Biochemical and Physiological Effects
2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the ABL kinase, which is involved in the development of certain types of cancer. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide in lab experiments is its specificity for the ABL kinase, which makes it a useful tool for studying the role of this kinase in cancer development. However, its limitations include its potential toxicity and the need for further research to determine its efficacy in vivo.
Direcciones Futuras
For research on 2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide include further studies on its efficacy in vivo, as well as investigations into its potential use in combination with other cancer therapies. Other potential future directions include the development of more potent and selective inhibitors of the ABL kinase, as well as investigations into the role of this kinase in other diseases and conditions.
Métodos De Síntesis
The synthesis of 2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide involves a series of chemical reactions. One of the methods involves the reaction of 2-chloro-5-nitrobenzoic acid with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling reagent such as EDCI or DCC, followed by reduction of the resulting nitro compound with a reducing agent such as SnCl2 or Fe powder. The final step involves the conversion of the resulting amino compound to the benzamide by reaction with an acid chloride such as acetyl chloride or benzoyl chloride.
Aplicaciones Científicas De Investigación
2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide has been the subject of scientific research due to its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the activity of the ABL kinase, which is involved in the development of certain types of cancer. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-6-4-10(15-14-6)13-11(17)8-5-7(16)2-3-9(8)12/h2-5,16H,1H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVAWPAJADTXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C2=C(C=CC(=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one](/img/structure/B6633649.png)
![2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol](/img/structure/B6633650.png)
![4,9-Dimethyl-10-prop-2-enyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633660.png)
![10-Cyclopropyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633662.png)
![13,14-Dimethyl-12-oxa-14,16-diazatetracyclo[11.3.1.02,11.03,8]heptadeca-2(11),3,5,7,9-pentaen-15-one](/img/structure/B6633664.png)
![6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633668.png)
![10-Ethyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633674.png)
![4,5,9,10-Tetramethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633694.png)

![3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633711.png)
![3-[(2-Chloro-5-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B6633714.png)
![1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6633717.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine](/img/structure/B6633747.png)